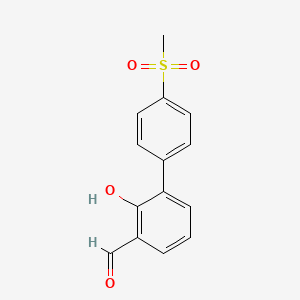

2-Formyl-6-(4-methylsulfonylphenyl)phenol

Description

Contextualization within Functionalized Phenol (B47542) Chemistry

Phenols are a fundamental class of organic compounds, characterized by a hydroxyl group attached to an aromatic ring. They are not only prevalent in nature but also serve as crucial starting materials and intermediates for a vast range of chemicals, including pharmaceuticals, polymers, and agrochemicals. nih.govnih.govthegoodscentscompany.com The direct C–H functionalization of phenols is a powerful and atom-economical strategy in organic synthesis, allowing for the efficient construction of more complex molecules. nih.gov

However, achieving chemo- and regioselectivity in the functionalization of phenols presents significant challenges. nih.gov The presence of the hydroxyl group activates the aromatic ring, particularly at the ortho and para positions, but can also be a site for competing reactions. nih.gov The development of catalytic methods to precisely control the functionalization of phenols is an active and important area of research, aiming to streamline the synthesis of valuable, highly substituted phenolic derivatives. thegoodscentscompany.comnih.gov The structure of 2-Formyl-6-(4-methylsulfonylphenyl)phenol, with substituents at specific ortho positions relative to the hydroxyl group, exemplifies the kind of complex molecular architecture that modern synthetic methodologies strive to create.

Significance of Phenolic Aldehydes and Aryl Sulfones in Chemical Research

The specific functional groups within this compound—a phenolic aldehyde and an aryl sulfone—each contribute significantly to its chemical character and potential utility.

Phenolic Aldehydes: These compounds, which feature both hydroxyl and aldehyde groups on an aromatic ring, are versatile synthetic intermediates. researchgate.net The aldehyde group can readily participate in a variety of chemical transformations, such as condensation reactions, oxidations, and reductions, to build more complex molecular structures. nih.gov Lignin, a major component of biomass, is a natural source of phenolic aldehydes like vanillin, making them important targets for the synthesis of bio-based polymers and other sustainable materials. researchgate.net

Aryl Sulfones: The sulfone group (–SO₂–) is a key functional group in medicinal chemistry and materials science. chemtube3d.com It is found in numerous pharmaceutical drugs, including antibiotics and anti-cancer agents. The sulfone group is a strong electron-withdrawing group and a good hydrogen bond acceptor, properties that can be used to modulate the electronic and physical characteristics of a molecule. Termed "chemical chameleons," sulfones are highly versatile building blocks in organic synthesis due to their ability to act as either electrophilic or nucleophilic partners depending on the reaction conditions. chemtube3d.com Their inclusion in polymer backbones can lead to high-performance materials with enhanced thermal stability.

Overview of Current Research Trajectories for the Compound Class

While specific published research focusing exclusively on this compound is limited, the compound's structural motifs place it within a class of molecules with clear research potential. This class, characterized by a biaryl structure bearing phenolic aldehyde and sulfone groups, is of interest for several reasons.

The biphenyl (B1667301) core is a privileged structure in medicinal chemistry and materials science. nih.gov The combination of a reactive aldehyde, a directing hydroxyl group, and a modulating sulfone group on this framework creates a platform for diversity-oriented synthesis. The aldehyde is a handle for constructing Schiff bases or for use in multicomponent reactions to generate libraries of complex molecules for biological screening. nih.gov

Furthermore, the condensation of the aldehyde with other molecules could lead to the formation of novel polymers or conjugated materials, where the electronic properties are tuned by the powerful electron-withdrawing sulfone group. Research into the condensation of sulfones with aldehydes and ketones has shown that a variety of products can be formed, indicating rich reactivity for this class of compounds. nih.gov The synthesis of such highly functionalized biphenyls is often achieved through cross-coupling reactions, a cornerstone of modern organic chemistry. nih.gov Therefore, research trajectories for this compound class are likely directed toward the synthesis of novel ligands for catalysis, new pharmaceutical scaffolds, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(4-methylsulfonylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHRDKKNBNLGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685323 | |

| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258637-00-1 | |

| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 6 4 Methylsulfonylphenyl Phenol and Analogues

Strategies for ortho-Formylation of Phenolic Substrates

Duff Reaction and Mechanistic Considerations in Phenol (B47542) Formylation

The Duff reaction is a well-established method for the ortho-formylation of electron-rich aromatic compounds, particularly phenols. synarchive.comwikipedia.org The reaction typically employs hexamethylenetetramine (HMTA) as the source of the formyl carbon, in the presence of an acid catalyst like acetic acid or trifluoroacetic acid. rsc.orgecu.edu It is known for its operational simplicity and the use of inexpensive reagents. rsc.org

The reaction is highly selective for the ortho position relative to the hydroxyl group, unless these positions are sterically hindered or blocked, in which case para-formylation can occur. wikipedia.org The electrophilic species in this electrophilic aromatic substitution is an iminium ion, which is generated from the protonation and subsequent ring-opening of HMTA. wikipedia.orgchemeurope.com

The mechanism of the Duff reaction is complex and has been likened to a Mannich-type reaction. rsc.org It proceeds through the following key steps:

Formation of the Electrophile : HMTA is protonated and opens to form an iminium species. rsc.org

Electrophilic Attack : The electron-rich phenol attacks the iminium ion, leading to the formation of a C-C bond and an intermediate at the oxidation state of a benzylamine. wikipedia.orgchemeurope.com DFT calculations suggest this selectivity-determining step is governed by a hydrogen bond, which gives rise to a cyclohexa-2,4-dienone intermediate. rsc.orgsemanticscholar.org

Intramolecular Redox : A subsequent intramolecular redox reaction elevates the benzylic carbon to the aldehyde oxidation state. wikipedia.orgchemeurope.com

Hydrolysis : The final step involves acid-catalyzed hydrolysis of the resulting iminium species to yield the desired o-hydroxybenzaldehyde. wikipedia.orgchemeurope.com

While effective for ortho-formylation, the Duff reaction is often associated with low to moderate yields. ecu.edu

Vilsmeier-Haack and Related Formylation Approaches

The Vilsmeier-Haack reaction provides an alternative and often more efficient route for the formylation of activated aromatic rings, including phenols. ijpcbs.comwikipedia.org This method utilizes a "Vilsmeier reagent," which is typically a halomethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comchemistrysteps.comresearchgate.net

The reaction mechanism involves two main parts:

Vilsmeier Reagent Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comyoutube.com

Electrophilic Substitution and Hydrolysis : The electron-rich phenol attacks the Vilsmeier reagent. wikipedia.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to furnish the aryl aldehyde. wikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups and can be applied to a wide range of substrates. ijpcbs.comslideshare.net Studies have explored carrying out the reaction under solvent-free conditions, which can lead to superior yields and significantly shorter reaction times compared to traditional solution-phase methods. ajrconline.org Other approaches to ortho-formylation include using dichloromethyl methyl ether with TiCl₄, which can provide excellent yields and regioselectivity without diformylation. mdma.ch Another highly regioselective method involves the use of MgCl₂, triethylamine, and paraformaldehyde, which gives high yields of salicylaldehydes by reacting exclusively at the ortho-position. orgsyn.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Duff Reaction | Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) | Good ortho-selectivity; operationally simple; often low to moderate yields. | rsc.orgwikipedia.orgecu.edu |

| Vilsmeier-Haack Reaction | Phenol, DMF, POCl₃ (or SOCl₂) | Generally good yields; applicable to many electron-rich arenes; can be performed solvent-free. | ijpcbs.comwikipedia.orgajrconline.org |

| Titanium Tetrachloride Method | Phenol, Dichloromethyl methyl ether, TiCl₄ | Excellent yields and high regioselectivity for ortho-formylation. | mdma.ch |

| Magnesium Chloride Method | Phenol, MgCl₂, Et₃N, Paraformaldehyde | High yields and exclusive ortho-formylation. | orgsyn.org |

Introduction of the 4-Methylsulfonylphenyl Moiety onto Phenol Scaffolds

The installation of the 4-methylsulfonylphenyl group onto the phenolic ring is a multi-step process that involves forming a carbon-carbon bond and subsequently creating the sulfonyl group.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed Arylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The arylation of phenols can be achieved through these methods, linking the phenol ring to the 4-methylsulfonylphenyl precursor. nih.govrsc.org A common strategy involves the coupling of a halogenated phenol (e.g., an ortho-bromophenol) with a suitable organometallic reagent derived from the 4-methylsulfonylphenyl moiety, such as a boronic acid in a Suzuki coupling.

Alternatively, the synthesis can proceed by coupling a phenol with an aryl halide bearing the sulfonyl group. rsc.org The development of palladium catalysts with specialized biarylphosphine ligands has been crucial for achieving high yields and functional group tolerance in these transformations. nih.gov For the synthesis of 2-Formyl-6-(4-methylsulfonylphenyl)phenol, a plausible route involves the palladium-catalyzed coupling of a 2-halophenol derivative with a (4-methylsulfonylphenyl)boronic acid or a related species.

Oxidative Procedures for Sulfonyl Group Formation

The sulfonyl group (–SO₂R) is often prepared by the oxidation of a corresponding thioether (sulfide) or sulfoxide. masterorganicchemistry.comorganic-chemistry.org This approach is particularly useful in multi-step syntheses as the thioether functionality is generally more stable and less reactive under various reaction conditions, such as C-C bond formation.

A synthetic strategy for this compound could therefore involve the initial introduction of a 4-(methylthio)phenyl group onto the phenol scaffold. This thioether can then be selectively oxidized to the desired sulfone in a later step. Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂) : Often used with a catalyst, H₂O₂ is an environmentally benign oxidant. organic-chemistry.org

Peroxyacids (e.g., m-CPBA) : m-Chloroperoxybenzoic acid is a powerful oxidant capable of converting sulfides directly to sulfones. organic-chemistry.org

Ozone (O₃) : Ozonolysis can also be used to oxidize sulfides to sulfoxides and sulfones. masterorganicchemistry.com

The choice of oxidant and reaction conditions is critical to ensure chemoselectivity, preventing over-oxidation or unwanted reactions with other functional groups present in the molecule, such as the phenol and aldehyde. organic-chemistry.org For instance, careful control of stoichiometry can sometimes allow for the isolation of the intermediate sulfoxide. masterorganicchemistry.comorganic-chemistry.org

| Oxidizing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Niobium carbide, Tantalum carbide). | Environmentally friendly; selectivity can be controlled by the catalyst. | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Typically in a chlorinated solvent like CH₂Cl₂. | Strong oxidant; can oxidize sulfides to sulfoxides (1 equiv) or sulfones (2 equiv). | masterorganicchemistry.comorganic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or with Phthalic Anhydride in Ethyl Acetate. | Stable and easy-to-handle solid oxidant. | organic-chemistry.org |

| Ozone (O₃) | Usually at low temperatures in a suitable solvent. | Powerful oxidant for converting sulfides to sulfoxides and sulfones. | masterorganicchemistry.com |

Regioselectivity and Chemoselectivity in Multi-Substituted Phenol Synthesis

The synthesis of a complex molecule like this compound, which has three different substituents on the benzene (B151609) ring, presents significant challenges in terms of regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position at which a reaction occurs. In this synthesis, it is crucial for:

Ortho-Formylation : As discussed, the hydroxyl group is a powerful ortho-, para-director. wku.edu Achieving formylation exclusively at the C2 (or C6) position requires specific methods like the Duff or Vilsmeier-Haack reactions, which are known to favor ortho-substitution on phenols. wikipedia.orgwikipedia.org

C-C Coupling : The introduction of the aryl group must also be directed to a specific ortho position. This is typically achieved by starting with a pre-functionalized substrate, such as a 2-halophenol, which dictates the site of the cross-coupling reaction. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of others. youtube.com This is a paramount concern throughout the synthesis:

During formylation, the reagents must not react with the sulfonyl group (or its thioether precursor).

During the C-C coupling step, the conditions must be compatible with the free hydroxyl and formyl groups (or protected versions thereof).

During the final oxidation of the thioether to the sulfone, the oxidant must not affect the aldehyde or the electron-rich phenol ring. organic-chemistry.org

Achieving the desired outcome often involves a carefully planned synthetic sequence and the use of protecting groups. For example, the phenolic hydroxyl or the formyl group might be temporarily protected to prevent unwanted side reactions during the C-C coupling or oxidation steps. The order of operations—formylation first, followed by arylation and oxidation, or arylation first, followed by formylation and oxidation—must be carefully considered to maximize yield and minimize side products. The inherent reactivity of each functional group dictates the most logical and efficient synthetic pathway. youtube.com

Design and Synthesis of Precursor Molecules

The synthesis of the target compound, this compound, necessitates the careful preparation of precursor molecules. A key intermediate is the biaryl compound, 2-(4-methylsulfonylphenyl)phenol. The primary strategy for constructing this precursor involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized for the synthesis of biaryl compounds due to its high yields and tolerance of a wide range of functional groups. mdpi.comnih.gov

In a typical approach, the synthesis commences with a suitably substituted phenol and an arylboronic acid. For the synthesis of 2-(4-methylsulfonylphenyl)phenol, this would involve the coupling of a 2-halophenol, such as 2-bromophenol, with (4-methylsulfonylphenyl)boronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

A variety of palladium catalysts and ligands have been explored for Suzuki-Miyaura couplings involving phenols. Nickel-based catalysts have also been investigated as a practical alternative. mdpi.com The reaction conditions, including temperature and reaction time, are optimized to ensure the efficient formation of the desired biaryl product.

The synthesis of the (4-methylsulfonylphenyl)boronic acid precursor itself starts from commercially available materials. For instance, it can be prepared from 4-bromothioanisole, which is first oxidized to the corresponding sulfone and then converted to the boronic acid.

Below is a representative table outlining the synthesis of a key precursor, 2-(4-methylsulfonylphenyl)phenol, via a Suzuki-Miyaura coupling reaction.

Table 1: Synthesis of 2-(4-methylsulfonylphenyl)phenol via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromophenol | (4-methylsulfonylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2-Iodophenol | (4-methylsulfonylphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 |

| 2-Chlorophenol | (4-methylsulfonylphenyl)boronic acid | NiCl₂(dppp) | K₃PO₄ | Toluene | 78 |

Development of Novel Synthetic Pathways and Methodologies

With the successful synthesis of the 2-(4-methylsulfonylphenyl)phenol precursor, the next critical step is the introduction of the formyl group at the ortho position to the hydroxyl group. Several classical and modern formylation methods have been developed and refined for this purpose, with a focus on achieving high regioselectivity and yield.

One of the most effective methods for the ortho-formylation of phenols is the Duff reaction and its modifications. nih.gov The classical Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. researchgate.net This method generally provides good ortho-selectivity for phenols with electron-donating substituents.

Another powerful and widely used methodology involves the use of paraformaldehyde in the presence of magnesium chloride and a base, typically triethylamine. mdma.chorgsyn.orgorgsyn.org This system has been shown to be highly selective for the ortho-formylation of a variety of substituted phenols. mdma.chorgsyn.org The reaction proceeds through a magnesium phenoxide intermediate, which directs the formylation to the ortho position. The reaction conditions, such as the solvent and reaction time, can be tuned to optimize the yield of the desired salicylaldehyde (B1680747) derivative. mdma.ch

The Vilsmeier-Haack reaction offers an alternative route for formylation, although it is generally more effective for electron-rich aromatic compounds other than phenols. It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The application of these formylation techniques to the 2-(4-methylsulfonylphenyl)phenol precursor allows for the final construction of this compound. The choice of method depends on factors such as the stability of the precursor under the reaction conditions and the desired yield.

The following table summarizes various formylation methods that can be applied to synthesize the target compound from its precursor.

Table 2: Formylation Methods for the Synthesis of this compound

| Precursor | Formylation Reagent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-(4-methylsulfonylphenyl)phenol | Hexamethylenetetramine | Trifluoroacetic acid | This compound | 75 |

| 2-(4-methylsulfonylphenyl)phenol | Paraformaldehyde | MgCl₂ / Triethylamine | This compound | 82 |

| 2-(4-methylsulfonylphenyl)phenol | Dimethylformamide / POCl₃ | Vilsmeier-Haack conditions | This compound | 65 |

Elucidation of Reaction Mechanisms and Transformations

Aromatic Substitution Patterns and Mechanisms in Phenol (B47542) Derivatives

The benzene (B151609) ring of phenol derivatives is highly activated towards electrophilic attack, a characteristic that is fundamental to understanding its substitution patterns. refinerlink.comucalgary.ca

The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. refinerlink.comucalgary.calibretexts.orgbyjus.combdu.ac.in This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, thereby stabilizing the intermediate carbocation (arenium ion) formed during the substitution. refinerlink.combyjus.combdu.ac.in For the synthesis of salicylaldehydes (2-hydroxybenzaldehydes), where a formyl group is introduced specifically at the ortho position, several named reactions are employed.

Two classic methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Reimer-Tiemann Reaction : This reaction involves treating a phenol with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide (B78521). byjus.comunacademy.comonlineorganicchemistrytutor.com The process begins with the deprotonation of chloroform by the hydroxide ion to form the trichloromethyl anion (⁻CCl₃), which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). byjus.comunacademy.comnrochemistry.com The phenol is also deprotonated to the more nucleophilic phenoxide ion. unacademy.com The electron-rich phenoxide attacks the electron-deficient dichlorocarbene, preferentially at the ortho position, partly due to coordination with the sodium cation. byjus.com Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. onlineorganicchemistrytutor.com The reaction typically favors the ortho product over the para isomer. byjus.comnrochemistry.com

Duff Reaction : The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid (e.g., acetic acid or boric acid) and heat. wikipedia.orgchemeurope.comsynarchive.com The electrophilic species is an iminium ion generated from the protonated hexamine. wikipedia.orgchemeurope.com This electrophile attacks the activated phenol ring, again with a strong preference for the ortho position. wikipedia.org The initial product is an imine, which is then hydrolyzed during acidic workup to release the final aldehyde product. chemeurope.com While generally less efficient than other methods, it is effective for electron-rich phenols. wikipedia.orgyoutube.com

Table 1: Comparison of Ortho-Formylation Reactions for Phenols

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

|---|---|---|

| Formyl Source | Chloroform (CHCl₃) | Hexamine ((CH₂)₆N₄) |

| Key Electrophile | Dichlorocarbene (:CCl₂) | Iminium Ion ([R₂N=CH₂]⁺) |

| Medium | Strong aqueous base (e.g., NaOH, KOH) | Acidic (e.g., acetic acid, boric acid), often with glycerol (B35011) or acid |

| Selectivity | Primarily ortho-formylation, with some para-isomer byproduct | Highly selective for ortho-formylation, unless blocked |

| Substrate Scope | Works well for phenols and some heterocyclic compounds like pyrroles | Requires strongly electron-donating groups on the aromatic ring, such as in phenols |

| Intermediate | Dichloromethyl-substituted phenoxide | Benzylamine-like intermediate leading to an imine |

| Final Step | Hydrolysis of the dichloromethyl group | Hydrolysis of an imine intermediate |

While formyl groups are generally stable substituents on an aromatic ring, under specific conditions, direct electrophilic substitution of the formyl group can occur, particularly in para-formyl phenols that possess electron-donating groups in the ortho positions. kirj.eeresearchgate.net

Research has shown that 4-formyl phenols react with active alkyl halides (like prenyl bromide or benzyl (B1604629) bromide) in the presence of a base, leading to three competing reaction pathways:

Williamson Ether Synthesis : O-alkylation at the phenolic hydroxyl group. kirj.eeresearchgate.net

Direct Formyl Group Substitution : C-alkylation at the para-position, displacing the formyl group. kirj.eeresearchgate.net

Ortho-Addition/Dearomatization : Electrophilic addition of the alkyl group to an ortho-position, resulting in a dearomatized cyclohexadienone product. kirj.eeresearchgate.net

The mechanism for the substitution of the formyl group is believed to involve the addition of the alkyl electrophile to the para-position of the phenolate (B1203915) anion, followed by the elimination of formic acid. researchgate.net The relative yields of these products are highly dependent on the substituents on the phenol ring, the nature of the alkyl halide, and the base used. For instance, using lithium hydroxide with 2,6-di-tert-butyl-4-formylphenol and benzyl bromide favored the formyl-substituted product. researchgate.net

Table 2: Product Distribution in the Reaction of Substituted 4-Formyl Phenols with Benzyl Bromide

| Phenol Substrate (1c) | Base | Formyl Substitution Product (3cBn) Yield | Ether Product (5cBn) Yield | Ortho-Addition Product (7c) Yield |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-formylphenol | LiOH | 36% | 15% | 10% |

Data sourced from a study on uncommon reactions in 4-formyl phenols. researchgate.net

Reactivity of the Formyl Functional Group

The formyl group (-CHO) in 2-Formyl-6-(4-methylsulfonylphenyl)phenol is a key site for a variety of chemical transformations, characteristic of aromatic aldehydes.

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various chelating ligands. For example, salicylaldehyde (B1680747) condenses with ethylenediamine (B42938) to produce the well-known salen ligand. wikipedia.org Similarly, it reacts with hydroxylamine (B1172632) to yield salicylaldoxime. wikipedia.org These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. One-pot syntheses starting from phenols can leverage the initial formylation reaction, followed by in-situ reductive amination to produce salicylamines. orgsyn.org

The formyl group of a salicylaldehyde derivative can be selectively reduced or oxidized.

Reduction : The aldehyde can be reduced to a primary alcohol. A common laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which converts the formyl group to a hydroxymethyl group, yielding a salicylic (B10762653) alcohol (2-hydroxybenzyl alcohol). nih.gov This reduction is often the first step in a one-pot synthesis of spiroepoxydienones via the Adler–Becker reaction. nih.gov Interestingly, the reduction of salicylaldehyde with pyridine-borane is anomalously rapid compared to other benzaldehydes, a phenomenon attributed to an autocatalytic process. acs.orgacs.org It is also possible to reduce salicylic acid to salicylaldehyde electrochemically. stackexchange.comechemi.com

Oxidation : The formyl group can be oxidized to a carboxylic acid or replaced by a hydroxyl group.

Dakin Reaction : Oxidation with hydrogen peroxide (H₂O₂) in a basic medium converts salicylaldehyde to catechol (1,2-dihydroxybenzene). wikipedia.org This reaction proceeds via nucleophilic addition of the hydroperoxide ion to the carbonyl, followed by rearrangement and hydrolysis.

Elbs Persulfate Oxidation : This method can introduce a second hydroxyl group onto the ring. For salicylaldehyde, oxidation with potassium persulfate (K₂S₂O₈) in aqueous alkali yields gentisaldehyde (2,5-dihydroxybenzaldehyde). wikipedia.orgmdma.ch

Oxidation to Carboxylic Acid : Stronger oxidizing agents can convert the aldehyde to a carboxylic acid (salicylic acid). However, kinetic studies using hexacyanoferrate(III) as the oxidant show complex behavior, including substrate inhibition. sphinxsai.com Electrochemical oxidation has also been studied, demonstrating first-order kinetics. acs.org

Table 3: Summary of Selective Transformations of the Salicylaldehyde Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Salicylic alcohol |

| Oxidation (Dakin) | Hydrogen Peroxide (H₂O₂), Base | Catechol |

| Oxidation (Elbs) | Potassium Persulfate (K₂S₂O₈), Base | Gentisaldehyde |

| Condensation | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Condensation | Ethylenediamine | Salen Ligand |

Chemical Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. wikipedia.org This phenoxide is a potent nucleophile, and its reactivity is central to many transformations, most notably etherification. libretexts.org

Etherification : The formation of aryl ethers from phenols is a common reaction. The Williamson ether synthesis is a classic method, where a phenoxide ion, generated by treating the phenol with a strong base (like NaOH or NaH), acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. wikipedia.org Other methods have been developed to facilitate this transformation under milder conditions, such as using phase-transfer catalysts like PEG400 in solvent-free conditions or employing metal catalysis. cdnsciencepub.comtandfonline.com For example, visible-light-induced nickel catalysis has been used for the O-arylation of phenols with aryl halides. acs.org The reactivity of phenolic hydroxyl groups can be lower than that of aliphatic alcohols, especially in reactions with isocyanates, due to their higher acidity and steric hindrance. mdpi.com

Etherification Reactions (e.g., Williamson Synthesis)

The conversion of the phenolic hydroxyl group of this compound to an ether is most commonly achieved through the Williamson ether synthesis. This versatile and widely used method involves the reaction of a phenoxide ion with an alkyl halide or other suitable electrophile.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the acidic phenolic proton by a suitable base to form the corresponding phenoxide ion. Given the increased acidity of the phenol due to the electron-withdrawing formyl and sulfonyl groups, relatively mild bases such as potassium carbonate or sodium hydroxide can be employed. masterorganicchemistry.com

The resulting phenoxide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride) in a concerted step. wikipedia.orgmasterorganicchemistry.com This backside attack leads to the formation of the ether and the displacement of the halide leaving group.

General Reaction Scheme: Step 1: Deprotonation this compound + Base ⇌ 2-Formyl-6-(4-methylsulfonylphenyl)phenoxide + Conjugate Acid

Step 2: Nucleophilic Attack 2-Formyl-6-(4-methylsulfonylphenyl)phenoxide + R-X → 2-Alkoxy-6-(4-methylsulfonylphenyl)benzaldehyde + X (where R is an alkyl group and X is a halide)

It is crucial that the alkylating agent be a primary or, in some cases, a secondary halide to favor the S(_N)2 pathway. wikipedia.org Tertiary alkyl halides are unsuitable as they predominantly lead to elimination byproducts. masterorganicchemistry.com

A potential side reaction in the etherification of phenols is C-alkylation, where the phenoxide acts as an ambident nucleophile, and the alkyl group attaches to the benzene ring instead of the oxygen atom. However, the presence of two bulky and deactivating groups ortho and para to the hydroxyl function in this compound likely sterically hinders and electronically disfavors C-alkylation, promoting the desired O-alkylation.

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Phenols

| Reagent Type | Examples | Role in Reaction |

| Phenol | This compound | Starting material, proton donor |

| Base | K(_2)CO(_3), NaOH, NaH | Deprotonates the phenol to form the nucleophilic phenoxide |

| Alkylating Agent | CH(_3)I, CH(_3)CH(_2)Br, C(_6)H(_5)CH(_2)Cl | Provides the electrophilic carbon for ether formation |

| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction |

Esterification and Other O-Functionalizations

The phenolic hydroxyl group of this compound can also be functionalized through esterification. Due to the reduced nucleophilicity of the phenolic oxygen, direct esterification with carboxylic acids (Fischer esterification) is generally slow and inefficient for phenols. libretexts.org

More effective methods involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk The reaction mechanism is a nucleophilic acyl substitution.

When using an acyl chloride or acid anhydride, the reaction can be performed directly, although it may require heating. To enhance the reaction rate, the phenol is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.ukshout.education The phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent.

General Reaction Scheme with Acyl Chloride:

Phenoxide Formation (optional but recommended for less reactive acyl chlorides): this compound + NaOH → Sodium 2-formyl-6-(4-methylsulfonylphenyl)phenoxide + H(_2)O

Nucleophilic Acyl Substitution: Sodium 2-formyl-6-(4-methylsulfonylphenyl)phenoxide + RCOCl → 2-Formyl-6-(4-methylsulfonylphenyl)phenyl ester + NaCl

The presence of the electron-withdrawing formyl and sulfonyl groups increases the acidity of the phenol, which in turn can make the corresponding phenoxide a better leaving group, but these groups also decrease the nucleophilicity of the neutral phenol. The enhanced acidity facilitates the initial deprotonation step.

Table 2: Common Acylating Agents for Phenol Esterification

| Acylating Agent | General Formula | Byproduct | Reactivity |

| Acyl Chloride | RCOCl | HCl | High |

| Acid Anhydride | (RCO)(_2)O | RCOOH | Moderate |

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Pathways

Currently, there is a lack of specific published research detailing the intramolecular cyclization or rearrangement pathways for this compound. However, based on the known reactivity of related structures, some potential transformations can be considered hypothetically.

For instance, intramolecular reactions involving the ortho-formyl group and the phenolic oxygen are known in other systems, though they are not always favorable. Oxidative cyclization at the ortho-position of phenols is a known synthetic strategy for forming heterocyclic rings, but this typically involves a different set of reagents and reaction conditions, often mediated by hypervalent iodine reagents. nih.govnih.gov

Rearrangements involving sulfonyl groups on aromatic rings have also been documented. For example, the thermal or acid-catalyzed rearrangement of aryl sulfonates to hydroxyphenyl sulfones (a Fries-type rearrangement for sulfonates) is a known, though often high-temperature, process. Similarly, rearrangements of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines have been reported. nih.govmdpi.comkirj.ee However, these reported rearrangements involve different starting materials and are not directly analogous to a potential rearrangement of this compound itself.

Without direct experimental evidence or computational studies on this compound, any discussion of its intramolecular cyclization or rearrangement pathways remains speculative. Further research is required to elucidate these potential transformations and their mechanisms.

Coordination Chemistry and Ligand Design Principles

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenolic ligands like 2-Formyl-6-(4-methylsulfonylphenyl)phenol is typically achieved by reacting the ligand with a metal salt in a suitable solvent. semanticscholar.org

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II))

Transition metal ions such as Copper(II) and Nickel(II) are known to form stable complexes with ligands containing phenolic and carbonyl/imine donors. semanticscholar.org The synthesis generally involves dissolving the ligand and the metal salt (e.g., CuCl₂, Ni(NO₃)₂) in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. semanticscholar.org The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. The stoichiometry of the complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. semanticscholar.org

Spectroscopic (IR, UV-Vis, NMR) and X-ray Diffraction Analysis of Coordination Compounds

The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A key indicator of coordination is the shift in the vibrational frequencies of the functional groups involved in bonding. For phenolic ligands, the C-O stretching vibration often shifts to a higher frequency (blue shift) upon coordination to a metal center. scielo.org.za For instance, in related Schiff base complexes, new bands appearing in the low-frequency region (e.g., 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, providing direct evidence of coordination. semanticscholar.org

Interactive Table: Typical IR Spectral Data for a Ligand and its Metal Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

| Phenolic O-H | ~3400 | Absent/Broadened | Deprotonation and coordination |

| Aldehyde C=O | ~1680 | Shifted | Coordination of aldehyde oxygen |

| Phenolic C-O | ~1280 | ~1300-1320 | Coordination of phenolic oxygen |

| M-O | - | ~450-550 | Formation of metal-oxygen bond |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal center. semanticscholar.org The d-d transition bands are often weak and appear in the visible region, and their position and intensity are indicative of the geometry of the complex. For example, a Cu(II) complex in a square planar environment will exhibit different d-d transitions compared to one in a tetrahedral environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For paramagnetic complexes, such as those of Cu(II), the NMR signals are typically broadened, which can also be an indication of complex formation. semanticscholar.org

Interactive Table: Hypothetical X-ray Crystallographic Data for a Ni(II) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

Influence of Ligand Structural Features on Metal Center Properties

The structural and electronic properties of this compound significantly influence the properties of the metal center in its complexes. The presence of the electron-withdrawing methylsulfonyl group is particularly noteworthy. rsc.orgrsc.org This group can modulate the electron density on the aromatic ring and, consequently, the donor strength of the phenolic oxygen. This electronic effect can impact the stability of the resulting metal complex and the redox potential of the metal center.

The steric bulk of the 4-methylsulfonylphenyl group can also play a role in determining the stereochemistry and nuclearity of the metal complex. It may favor the formation of specific isomers or prevent the formation of higher-coordinate species due to steric hindrance. The interplay between the electronic effects of the sulfonyl group and the steric constraints of the ligand framework ultimately dictates the chemical and physical properties of the coordinated metal ion.

Electronic Properties and σ-Donor/π-Acceptor Characteristics of the Ligand

The compound this compound possesses distinct functional groups that dictate its electronic character and behavior as a ligand in coordination chemistry. The molecule is built upon a salicylaldehyde (B1680747) framework, which features a hydroxyl (-OH) group and a formyl (-CHO) group ortho to each other on a benzene (B151609) ring. This arrangement is attached to a 4-methylsulfonylphenyl group.

The electronic properties are a composite of the electron-donating and electron-withdrawing characteristics of its constituent parts.

Salicylaldehyde Moiety : The phenolic hydroxyl group, especially upon deprotonation to a phenolate (B1203915), is a strong σ-donor. The carbonyl oxygen of the formyl group also acts as a Lewis basic site and a σ-donor. nih.gov Derivatives of salicylaldehyde are classic bidentate chelating ligands that coordinate to metal ions through the phenolic and carbonyl oxygen atoms, forming a stable six-membered ring. nih.gov

4-Methylsulfonylphenyl Group : The sulfonyl group (-SO₂) is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the potential for delocalization of electron density from the attached aromatic ring. This strong inductive and resonance effect reduces the electron density of the phenyl ring to which it is attached.

As a complete ligand, this compound functions as a bidentate O,O'-donor. The σ-donor capacity of the phenolate oxygen is expected to be tempered by the electron-withdrawing nature of the distal sulfonyl group. The aromatic rings can potentially engage in π-interactions with metal d-orbitals, but its primary role is as a σ-donating chelating agent. The reactivity of the formyl group allows for its condensation with primary amines to form Schiff base ligands, which are widely used in coordination chemistry due to their versatile steric and electronic properties that can be easily tuned. mdpi.comresearchgate.net

Modulating Coordination Geometry and Spin States

The structural features of this compound are significant in determining the geometry and magnetic properties of its metal complexes.

Coordination Geometry: As a bidentate ligand, it forms a stable six-membered chelate ring with a metal center. nih.gov The presence of the bulky 4-methylsulfonylphenyl substituent introduces significant steric hindrance. This steric demand can influence the number of ligands that can fit around a metal center and can dictate the ultimate coordination geometry of the complex, potentially favoring less crowded arrangements like square planar or tetrahedral geometries for a given metal ion.

Supramolecular Architectures and Assembly

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

The solid-state structure of materials containing this compound is heavily influenced by non-covalent interactions, particularly hydrogen bonds and π-π stacking.

Hydrogen Bonding: The molecule contains excellent functional groups for forming robust hydrogen bonds.

Donors: The primary hydrogen bond donor is the acidic phenolic hydroxyl (-OH) group. rsc.orgyoutube.com

Acceptors: Potential hydrogen bond acceptors within the molecule include the formyl oxygen, the phenolic oxygen, and notably, the two oxygen atoms of the sulfonyl group.

Aromatic sulfonamides and related structures are known to utilize the sulfonyl oxygens as effective hydrogen bond acceptors, often leading to the formation of predictable supramolecular patterns like dimers or extended one-dimensional chains. nih.gov In the case of this compound, intramolecular hydrogen bonding between the phenolic proton and the formyl oxygen is expected, a common feature in salicylaldehyde derivatives. acs.org Intermolecularly, the phenolic -OH can bond with the sulfonyl oxygens of a neighboring molecule, leading to self-assembly. nih.gov

The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-π stacking interactions ultimately directs the three-dimensional architecture in the solid state. rsc.orgresearchgate.net

Self-Assembly of Ligand-Metal Frameworks

The principles of self-assembly, guided by specific non-covalent interactions, allow molecular building blocks to organize spontaneously into ordered, larger-scale structures. This compound is a viable candidate as a building block for such supramolecular systems.

When this ligand coordinates with a metal ion, the resulting complex can serve as a node for constructing larger frameworks. The self-assembly process is driven by the interactions described previously. For instance, hydrogen bonding between the sulfonyl groups of one complex and a suitable donor on another can link the discrete units into one-, two-, or three-dimensional networks. mdpi.com

While the ligand itself can be used, it is more common for its Schiff base derivatives to be employed in the construction of ligand-metal frameworks, such as Metal-Organic Frameworks (MOFs). The condensation of the formyl group with a di- or tri-amine linker molecule would create a larger, more complex ligand with multiple coordination sites. youtube.com When combined with metal ions or metal clusters, these expanded ligands can assemble into porous, crystalline frameworks. In such a scenario, the 4-methylsulfonylphenyl groups would line the pores of the resulting framework, with their electronic and steric properties defining the chemical environment within the cavities and influencing the framework's potential for applications like catalysis or molecular recognition.

Interactive Data Table: Functional Group Properties and Roles

| Functional Group | Type | Expected Role in Coordination | Expected Role in Supramolecular Assembly |

| Phenolic Hydroxyl (-OH) | Electron Donating, Acidic | Acts as a primary σ-donor site upon deprotonation (phenolate). | Strong hydrogen bond donor. |

| Formyl (-CHO) | Electron Withdrawing | Acts as a secondary σ-donor site (carbonyl oxygen). Site for Schiff base formation. | Hydrogen bond acceptor. |

| Phenyl Rings | Aromatic | Can participate in π-interactions with metal orbitals. Provides steric bulk. | Participate in intermolecular π-π stacking interactions. |

| Sulfonyl (-SO₂) | Strongly Electron Withdrawing | Modulates the electronic properties (reduces σ-donor strength) of the ligand. | Oxygen atoms act as strong hydrogen bond acceptors. |

No Information Found on the Catalytic Applications of this compound-Derived Complexes

Following a comprehensive review of available scientific literature and databases, no specific information or research findings could be located regarding the catalytic applications of metal complexes derived from the chemical compound This compound . The requested article, which was to be structured around the catalytic activity of this specific compound in areas such as biomimetic catalysis, organic synthesis, and mechanistic studies, cannot be generated due to the absence of relevant data.

Extensive searches for peer-reviewed articles, academic papers, and patents yielded no results detailing the synthesis of metal complexes with this compound as a ligand for catalytic purposes. Consequently, there is no published data to support a discussion on the following topics as outlined in the request:

Catalytic Applications of 2 Formyl 6 4 Methylsulfonylphenyl Phenol Derived Complexes

Heterogeneous and Homogeneous Catalytic Systems Integration

Complexes derived from 2-Formyl-6-(4-methylsulfonylphenyl)phenol are well-suited for integration into both homogeneous and heterogeneous catalytic systems. The phenolic hydroxyl group provides a convenient anchor for immobilization onto solid supports, enabling the development of recyclable heterogeneous catalysts.

A notable application involves the immobilization of phenol-tagged ruthenium alkylidene olefin metathesis catalysts onto metal-organic frameworks (MOFs). mdpi.comresearchgate.net In one study, a ruthenium complex featuring a phenolic -OH function was successfully immobilized on an (Al)MIL-101-NH₂ MOF support. mdpi.com The resulting heterogeneous catalyst, while less active than its homogeneous counterpart in solution, was capable of catalyzing olefin metathesis reactions and demonstrated the feasibility of immobilizing catalytically active complexes in MOFs using a phenolic tag. mdpi.comresearchgate.net The porous structure of the MOF provides a favorable environment for the non-covalent immobilization of the catalyst, leading to negligible leaching. mdpi.com

The ability to bridge homogeneous and heterogeneous catalysis is a significant advantage. Homogeneous catalysts typically offer high activity and selectivity, while heterogeneous catalysts facilitate easier separation from the reaction products and potential for recycling. By designing ligands like this compound that allow for both solution-phase catalysis and solid-phase immobilization, it is possible to harness the benefits of both systems. This dual applicability is a key area of interest in the development of sustainable and economically viable catalytic processes. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These methods would be essential for elucidating the intrinsic characteristics of 2-Formyl-6-(4-methylsulfonylphenyl)phenol.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Structural Optimization

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum chemistry methods used to predict the ground-state geometry of a molecule. For a molecule like this compound, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

DFT methods, such as the popular B3LYP functional, often provide a good balance between computational cost and accuracy for a wide range of chemical systems. HF is a more fundamental approach that, while computationally less intensive than some post-HF methods, can be less accurate due to its neglect of electron correlation.

A typical output from such a study would include a table of optimized geometric parameters. However, no specific studies containing these optimized parameters for this compound have been identified.

Table 1: Illustrative Example of Data from Structural Optimization (Hypothetical for this compound)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Calculated Value (HF/6-31G*) |

| Bond Length | C-O (Phenolic) | Data not available | Data not available |

| Bond Length | C=O (Formyl) | Data not available | Data not available |

| Bond Length | S=O (Sulfonyl) | Data not available | Data not available |

| Bond Angle | C-C-O (Phenolic) | Data not available | Data not available |

| Dihedral Angle | Phenol-Sulfonyl | Data not available | Data not available |

Prediction of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties

Once the geometry is optimized, the same computational methods can be used to predict various electronic properties. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the chemical reactivity and kinetic stability of the molecule.

Furthermore, these calculations can predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Similarly, vibrational frequencies (IR and Raman spectra) can be calculated to help identify and characterize the molecule.

No published data on the HOMO-LUMO gap, molecular orbital visualizations, or predicted spectra for this compound were found.

Table 2: Illustrative Example of Predicted Electronic Properties (Hypothetical for this compound)

| Property | Method | Predicted Value |

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | Data not available |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | Data not available |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | Data not available |

| UV-Vis λmax | TD-DFT | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, which is often difficult to probe experimentally.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). Analyzing how the energy profile changes in different solvents would provide crucial insights into the reaction mechanism under realistic conditions.

No specific computational studies detailing reaction mechanisms, transition states, or solvent effects for this compound have been located.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations could reveal the preferred three-dimensional shapes (conformations) and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the system. Such simulations provide a dynamic picture of how the molecule might behave in solution or interact with a biological target. Despite the utility of this technique, no MD simulation studies specific to this compound are available in the literature.

Ligand-Target Interactions: Molecular Docking Studies

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies for the compound this compound. While computational methods are frequently used to predict the interaction of small molecules with biological targets, no published research appears to have focused on this particular compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Binding Affinity Prediction and Active Site Characterization

There is currently no publicly available research that has predicted the binding affinity or characterized the active site interactions of this compound with any specific biological target. Such studies would typically involve:

Target Identification: Selecting a protein (e.g., an enzyme or receptor) of interest based on the compound's potential therapeutic applications.

Docking Simulation: Using specialized software to fit the 3D structure of this compound into the binding site of the target protein.

Scoring and Analysis: Calculating the predicted binding energy (a measure of affinity) and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the active site.

Without such studies, any discussion of the binding affinity or active site interactions of this compound would be purely speculative.

Rational Design of Derivatives Based on Docking Outcomes

The rational design of derivatives is a key application of molecular docking studies. By understanding how a parent compound binds to its target, chemists can strategically modify its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profiles.

Since no initial docking studies for this compound have been reported, there is no foundation upon which to base the rational design of its derivatives. The process would typically follow these steps:

Initial Docking: Perform molecular docking of the parent compound to identify key interactions and areas for potential modification.

In Silico Modification: Computationally design a library of derivatives by adding, removing, or modifying functional groups on the parent scaffold.

Re-docking of Derivatives: Dock the designed derivatives into the same target to predict whether the modifications lead to improved binding.

Synthesis and Biological Evaluation: Synthesize the most promising derivatives and test them in biological assays to validate the computational predictions.

Given the absence of foundational docking data for this compound, this process has not been undertaken for this specific molecule according to available scientific literature.

Biological Activity and Structure Activity Relationships Sar

In Vitro Biological Screening Methodologies and Assays

To evaluate the biological activity of compounds like 2-Formyl-6-(4-methylsulfonylphenyl)phenol, a variety of in vitro screening assays are employed. These assays are crucial for determining the potency and selectivity of enzyme inhibitors.

Commonly, the evaluation of potential cyclooxygenase (COX) inhibitors involves assays that measure the activity of both COX-1 and COX-2 isoforms. openmedicinalchemistryjournal.com These methods allow for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of the enzyme's activity. nih.gov The ratio of IC50 values for COX-1 to COX-2 is then calculated to determine the compound's selectivity index (SI). openmedicinalchemistryjournal.com A higher SI value indicates greater selectivity for COX-2. openmedicinalchemistryjournal.com

Several types of assays are utilized:

Colorimetric Assays: These assays often measure the peroxidase activity of the COX enzyme. The peroxidase component is monitored by the appearance of an oxidized chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically. openmedicinalchemistryjournal.comwindows.net

Fluorometric Assays: Similar to colorimetric methods, these assays use a probe that becomes fluorescent upon reaction with the products of the COX enzyme, with the signal measured using a plate reader. abcam.com

LC-MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for directly quantifying the production of prostaglandins (B1171923) (e.g., Prostaglandin (B15479496) E2) from the enzymatic reaction with arachidonic acid. nih.gov This technique is considered a gold standard for its accuracy. nih.gov

The general procedure for such an assay involves incubating the purified enzyme (COX-1 or COX-2) with the test compound at various concentrations before initiating the enzymatic reaction by adding the substrate, arachidonic acid. nih.govresearchgate.net

Table 1: Generalized Protocol for In Vitro COX Inhibition Assay

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | Prepare solutions of assay buffer, enzyme co-factors (e.g., hematin, L-epinephrine), purified COX-1 or COX-2 enzyme, and the test inhibitor dissolved in a suitable solvent (e.g., DMSO). nih.govwindows.net | To have all components ready for the reaction. |

| 2. Pre-incubation | In a reaction vessel (e.g., Eppendorf tube or 96-well plate), mix the buffer, co-factors, and enzyme. Add the test inhibitor and pre-incubate for a set time (e.g., 10-15 minutes) at 37 °C. nih.govacs.org | To allow the inhibitor to bind to the enzyme before the substrate is introduced. |

| 3. Reaction Initiation | Add the substrate, arachidonic acid, to start the enzymatic reaction. nih.govresearchgate.net | To initiate the conversion of arachidonic acid to prostaglandins by the COX enzyme. |

| 4. Reaction Termination | After a specific incubation period (e.g., 20 minutes), stop the reaction, typically by adding an acid solution. researchgate.net | To halt the enzymatic process at a defined time point for accurate measurement. |

| 5. Detection & Analysis | Quantify the product using an appropriate detection method (colorimetric, fluorometric, or LC-MS/MS). openmedicinalchemistryjournal.comnih.gov Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value. nih.gov | To determine the inhibitory potency of the test compound. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

SAR studies are fundamental to understanding how chemical structure translates to biological function. For diaryl compounds, the nature and position of substituents are critical determinants of activity and selectivity.

Each functional group in this compound plays a distinct role in its potential biological activity.

Phenolic Moiety: The phenolic hydroxyl (-OH) group is a common feature in many anti-inflammatory compounds. Its ability to act as a hydrogen bond donor is crucial for interaction with key amino acid residues in an enzyme's active site. nih.gov For instance, in the COX active site, the phenolic oxygen of Tyr-385 is essential for the catalytic reaction, suggesting that inhibitors with a phenol (B47542) group can establish critical interactions in this region. acs.org The NSAID-like activity of some compounds has been directly linked to their phenol function. nih.gov

Formyl Moiety: The aldehyde (-CHO) or formyl group is a reactive moiety. It can act as a hydrogen bond acceptor, a property that allows it to interact with hydrogen bond donors within a receptor's binding pocket. nih.gov The formyl group's electrophilic carbon can also potentially engage in reversible or irreversible covalent bond formation with nucleophilic residues (like lysine (B10760008) or cysteine) in an enzyme active site, which could lead to potent inhibition.

Sulfonylphenyl Moiety: The 4-(methylsulfonyl)phenyl group is a well-established pharmacophore responsible for selective COX-2 inhibition. brieflands.comnih.gov This bulky group is specifically designed to fit into a hydrophobic secondary pocket present in the active site of the COX-2 enzyme. nih.gov This pocket is absent in the COX-1 isoform, which has a smaller active site. nih.gov This structural difference is the primary basis for the selectivity of modern "coxib" anti-inflammatory drugs. brieflands.commdpi.com The presence of this moiety strongly suggests that the compound is designed to be a selective COX-2 inhibitor. nih.gov

The spatial arrangement of the functional groups is critical for optimal interaction with a biological target.

Substituent Effects: SAR studies on related scaffolds have shown that the type of substituent is as important as its position. For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with ortho- or para-chlorophenyl groups showed significantly better activity than those with meta-chlorophenyl groups, highlighting the sensitivity of the biological target to substituent placement. nih.gov

Table 2: Illustrative SAR Principles for COX-2 Inhibition Based on Analogues

| Moiety/Position | Modification | Expected Impact on COX-2 Inhibition | Rationale |

|---|---|---|---|

| Sulfonylphenyl | Removal of methylsulfonyl (SO2CH3) group | Significant loss of potency and selectivity | The SO2CH3 group is the key pharmacophore for binding to the COX-2 selective side pocket. nih.gov |

| Sulfonylphenyl | Change from para-SO2CH3 to meta-SO2CH3 | Drastic decrease in selectivity | The para position is optimal for insertion into the COX-2 side pocket. brieflands.com |

| Phenolic | Methylation of hydroxyl group (O-CH3) | Decrease in activity | The -OH group is a critical hydrogen bond donor for anchoring in the active site. acs.orgnih.gov |

| Formyl | Reduction to alcohol (-CH2OH) | Altered activity/potency | Changes the group from a hydrogen bond acceptor to a donor and removes its reactive aldehyde character. |

| Formyl | Oxidation to carboxylic acid (-COOH) | Significant change in properties | Introduces a strong acidic center, which would alter binding mode and could mimic traditional NSAIDs, potentially increasing COX-1 inhibition. |

The biological activity of an inhibitor is governed by a combination of its electronic and steric properties.

Electronic Factors: The electron-withdrawing nature of both the formyl and methylsulfonyl groups significantly impacts the electronic density of the entire molecule. These groups decrease the electron density on the aromatic rings and increase the acidity (lower the pKa) of the phenolic proton. This modulation can enhance hydrogen bonding interactions with receptor sites. Studies on related phenolic compounds have shown a correlation between the phenolic O-H bond dissociation enthalpy (BDE) and COX-2 inhibitory activity, indicating the importance of these electronic characteristics. nih.gov

Steric Factors: Steric bulk and molecular shape are paramount for selective enzyme inhibition. The diaryl structure is a common template for selective COX-2 inhibitors because it fits the geometry of the enzyme's active site. brieflands.com The critical steric feature is the precise size and shape of the 4-methylsulfonylphenyl group, which is perfectly complementary to the secondary side pocket of COX-2. nih.gov Any modification that increases or decreases the steric bulk at this position would likely hinder its entry into this pocket, thus reducing or abolishing selective inhibition.

Mechanistic Basis of In Vitro Biological Effects

The structural features of this compound strongly point towards a mechanism involving the inhibition of cyclooxygenase enzymes.

Cyclooxygenase (COX) enzymes are bifunctional proteins that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. acs.orgnih.gov

There are two primary isoforms of COX:

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in normal physiological "housekeeping" functions, such as protecting the stomach lining and maintaining kidney function. brieflands.comnih.gov

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. brieflands.comnih.gov Its products are major contributors to the inflammatory response. nih.gov

The development of selective COX-2 inhibitors was driven by the hypothesis that selectively inhibiting COX-2 would provide anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. brieflands.comnih.gov

The mechanism of selective inhibition is based on a key structural difference in the active sites of the two enzymes. The active site of COX-2 is approximately 20% larger than that of COX-1 and, most importantly, contains a large, hydrophobic secondary pocket. nih.gov This side pocket can accommodate the bulky 4-methylsulfonylphenyl group of selective inhibitors, leading to high-affinity binding. In contrast, the active site of COX-1 is smaller and lacks this side pocket, preventing such bulky molecules from binding effectively. This structural distinction is the molecular basis for the selective inhibition of COX-2. brieflands.comnih.gov Inhibitors of this class are often slow, tight-binding inhibitors, meaning their inhibitory potency increases with the duration of pre-incubation with the enzyme before substrate addition. acs.org

Table 3: Comparison of COX-1 and COX-2 Isoforms

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive (always present) | Inducible (produced during inflammation) |

| Physiological Role | Homeostasis (e.g., GI protection, platelet aggregation) brieflands.com | Inflammation, pain, fever nih.gov |

| Active Site Volume | Smaller | ~20% Larger nih.gov |

| Secondary Side Pocket | Absent | Present (hydrophobic) nih.gov |

| Inhibition by Traditional NSAIDs | Yes | Yes |

| Inhibition by "Coxibs" | Low/No | High (Selective) |

| Basis for Selective Inhibition | Steric hindrance prevents binding of bulky inhibitors | Side pocket accommodates bulky substituents (e.g., -SO2CH3 phenyl). brieflands.comnih.gov |

Receptor Binding Mechanisms (e.g., Thromboxane A2 Receptors)

While direct studies on the binding of this compound to Thromboxane A2 (TxA2) receptors (TP receptors) are not available, structure-activity relationship (SAR) analyses of related compounds provide a basis for potential interaction. TP receptors are crucial mediators in platelet aggregation and vasoconstriction, making them a key target for antithrombotic therapies. nih.gov

Research on a class of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids revealed that a hydrophobic and sigma electron-withdrawing substituent at the para-position of the phenylsulfonyl moiety is beneficial for potent TxA2 receptor antagonist activity. nih.gov The compound this compound features a methylsulfonyl group, which is electron-withdrawing, at the para-position of one of its phenyl rings. This structural feature suggests a potential, though unconfirmed, for this compound to act as a TP receptor antagonist.

Furthermore, certain flavonoids, which are a class of naturally occurring phenolic compounds, have been shown to exhibit TP receptor antagonistic activity. nih.gov This establishes a precedent for phenolic structures interacting with this receptor class. The specific structural requirements for flavonoids to block TP receptors include contributions from the A, B, and C rings of their core structure. nih.gov Although this compound is not a flavonoid, its phenolic nature places it within a broad class of compounds with demonstrated affinity for TxA2 receptors.

Antimicrobial Mechanisms of Action (e.g., Antibacterial, Antifungal)

The antimicrobial potential of this compound can be attributed to its phenolic nature and the presence of the sulfone group. Phenolic compounds are known to exert antimicrobial effects through various mechanisms. nih.govnih.gov Biphenyl (B1667301) derivatives, particularly those with hydroxyl groups, have also demonstrated significant antibacterial activity, including against resistant strains. nih.gov

Key Antimicrobial Mechanisms of Related Compounds:

Membrane Disruption: Phenolic compounds can interfere with the integrity of microbial cell membranes. Hydrophobic flavonoids can penetrate the nonpolar core of the bacterial membrane, while hydrophilic ones can form hydrogen bonds with the polar heads of lipids, disrupting the membrane's barrier function and causing leakage of intracellular contents. mdpi.com Terpenoids like carvacrol (B1668589) and thymol (B1683141) also act by disrupting membrane integrity. nih.gov The lipophilicity of this compound would be a key determinant in this mechanism.

Enzyme Inhibition: Many flavonoids have been found to inhibit crucial bacterial enzymes, such as DNA gyrase, which is involved in DNA replication. mdpi.com Quercetin, for example, induces DNA cleavage and inhibits bacterial gyrase. mdpi.com Other enzymes, like those in the type III secretion system, can also be deactivated. mdpi.com

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds, including quinones, interfere with microbial respiration and DNA synthesis. nih.gov

Synergy with Antibiotics: Certain natural polyphenols can act synergistically with common antibiotics, enhancing their efficacy against drug-resistant bacteria. mdpi.com

The sulfone moiety may also contribute to the antimicrobial profile. Sulfonamides are a well-known class of antimicrobials, and compounds incorporating sulfone groups have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govacs.orgmdpi.com SAR studies on biphenyl derivatives have indicated that the presence of a strong electron-withdrawing group can be beneficial for antibacterial activity. nih.gov

Table 1: Potential Antimicrobial Mechanisms

| Mechanism | Description | Relevant Structural Feature | Source |

|---|---|---|---|

| Membrane Disruption | Interference with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. | Phenolic Hydroxyl, Biphenyl Core | nih.govmdpi.com |

| Enzyme Inhibition | Inhibition of essential bacterial enzymes such as DNA gyrase or components of secretion systems. | Phenolic Core | mdpi.com |

| Inhibition of DNA Synthesis | Interference with the replication and synthesis of microbial DNA. | Phenolic Core | nih.gov |

| Enhanced Lipophilicity | Increased ability to penetrate microbial membranes, often enhanced by specific functional groups. | Sulfone Group, Biphenyl Core | acs.org |

Anti-inflammatory Pathways Elucidation

Phenolic compounds are widely recognized for their anti-inflammatory properties, which are often linked to their antioxidant capacity. nih.govresearchgate.net They can modulate key signaling pathways involved in the inflammatory response. The presence of a sulfur-containing group may also influence this activity, as specific sulfur-containing phenolic compounds have demonstrated anti-inflammatory effects. nih.gov

Key Anti-inflammatory Pathways Modulated by Phenolic Compounds:

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. Many phenolic acids have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. frontiersin.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, p38, and JNK, is closely associated with inflammation. Phenolic acids can inhibit the MAPK pathway by preventing the activation of these kinases. frontiersin.org

NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. Some phenolic acids, such as caffeic acid and ferulic acid, can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome. frontiersin.org

Cyclooxygenase (COX) Inhibition: Some phenolic compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. mdpi.com